molecular formula C6H18BN3O3 B12689985 Einecs 300-897-1 CAS No. 94095-05-3

Einecs 300-897-1

Cat. No.: B12689985
CAS No.: 94095-05-3
M. Wt: 191.04 g/mol
InChI Key: AOGCQOSFOQYLSO-UHFFFAOYSA-N
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Description

EINECS 300-897-1 is a chemical identifier under the European Inventory of Existing Commercial Chemical Substances. These compounds are characterized by hydrophobic perfluoroalkyl chains and cationic ammonium groups, making them effective surfactants and water-repellent agents in industrial applications . Their stability and resistance to thermal/chemical degradation are key functional attributes.

Properties

CAS No.

94095-05-3

Molecular Formula

C6H18BN3O3

Molecular Weight

191.04 g/mol

IUPAC Name

boric acid;2-piperazin-1-ylethanamine

InChI

InChI=1S/C6H15N3.BH3O3/c7-1-4-9-5-2-8-3-6-9;2-1(3)4/h8H,1-7H2;2-4H

InChI Key

AOGCQOSFOQYLSO-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C1CN(CCN1)CCN

Origin of Product

United States

Chemical Reactions Analysis

Photochemical Reactions

BP-3 exhibits significant photostability but undergoes photochemical transformations under UV light exposure. Key mechanisms include:

  • Tautomerization : BP-3 converts to its keto-tautomer via electron-driven internal conversion, a process critical for its UV-absorbing and antioxidative properties .

  • Radical Formation : UV irradiation generates free radicals (e.g., ketyl radicals) through hydrogen abstraction, contributing to its photoprotective effects .

Table 1: Photochemical Properties

Reaction TypeMechanismOutcomeReference
TautomerizationKeto-enol transitionEnhanced UV absorption
Radical FormationHydrogen abstractionAntioxidant activity

Oxidation Reactions

BP-3 undergoes oxidative degradation via ozonation and peroxone processes:

  • Ozonation : At pH 10, BP-3 reacts with ozone (half-life: 5.1–15.0 min), forming intermediates like benzophenone-1 (BP-1) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) through demethylation and hydroxyl radical (HO- ) attack .

  • Peroxone Oxidation : Addition of H₂O₂ accelerates HO- generation, enhancing degradation efficiency .

Table 2: Major Oxidation Products

Oxidizing AgentPrimary ProductsReaction ConditionsYield (%)
Ozone (O₃)BP-1, DHMBpH 10, 25°C~60
O₃ + H₂O₂BP-1, hydroxylated derivativespH 8.5, 20°C~75

Halogenation Reactions

BP-3 reacts rapidly with halogens during water treatment:

  • Chlorination : Apparent second-order rate constant (kk) = 1.25×103M1s11.25 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at pH 8.5 .

  • Bromination : Even faster reactivity (k=4.04×106M1s1k = 4.04 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}), forming brominated byproducts .

Table 3: Halogenation Kinetics

HalogenpHk(M1s1)k \, (\text{M}^{-1}\text{s}^{-1})Dominant Pathway
Cl₂8.51.25×1031.25 \times 10^3Electrophilic substitution
Br₂8.54.04×1064.04 \times 10^6Rapid bromination

Hydrolysis and Substitution Reactions

BP-3 participates in nucleophilic substitution and hydrolysis under acidic/basic conditions:

  • Alkaline Hydrolysis : Methoxy groups undergo demethylation, yielding BP-1 .

  • Nucleophilic Substitution : Reaction with ethyl 2-chloroacetate or pyridine derivatives selectively modifies hydroxyl groups adjacent to methoxy moieties .

Table 4: Hydrolysis Pathways

ConditionReactantProductKey Step
pH > 9H₂OBP-1 (demethylation)Loss of methoxy group
AcidicHCl/ethanolEster hydrolysisCarboxylic acid formation

Reduction Reactions

BP-3 is reduced to radical anions in the presence of alkali metals:

  • Sodium Reduction : Forms a blue ketyl radical anion (\text{Ph}_2\text{CO}^\bullet^-), used in solvent purification .

\text{Na} + \text{Ph}_2\text{CO} \rightarrow \text{Na}^+ \text{Ph}_2\text{CO}^\bullet^-

Environmental Degradation

BP-3 degrades in aquatic systems via:

  • Photolysis : UV light induces cleavage of the benzophenone backbone, generating smaller aromatic fragments .

  • Biodegradation : Microbial action converts BP-3 to BP-1, a metabolite with higher estrogenic activity .

Scientific Research Applications

Chemistry

EINECS 300-897-1 serves as a crucial reagent in synthetic organic chemistry. It is involved in:

  • Synthesis of Complex Molecules : Used as an intermediate in multi-step synthesis pathways.
  • Reactions : Participates in various chemical reactions such as oxidation and reduction.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts alcohols to ketones or aldehydesPotassium permanganate
ReductionReduces carbonyl compoundsLithium aluminum hydride
SubstitutionReplaces functional groupsHalogens, nucleophiles

Biology

In biological research, this compound is employed in:

  • Biochemical Assays : Used to study enzyme kinetics and metabolic pathways.
  • Cell Culture Studies : Investigates cellular responses to various stimuli.

Case Study Example : A study demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Medicine

This compound has potential applications in medicine:

  • Drug Development : Investigated for its therapeutic properties in pharmacological studies.
  • Therapeutic Formulations : Used as an excipient or active ingredient in pharmaceutical formulations.

Case Study Example : Research into the use of this compound as a precursor for synthesizing new anti-cancer agents showed promising results, indicating its potential role in cancer therapy.

Industry

In industrial applications, this compound is utilized for:

  • Production of Industrial Chemicals : Acts as an intermediate in manufacturing various chemicals.
  • Material Science : Used in the development of polymers and other materials.

Mechanism of Action

The mechanism of action of Einecs 300-897-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Compounds

Property This compound CAS 100367-36-0 CAS 872272-33-8
Molecular Formula C₁₇H₁₇F₁₇IN C₁₈H₁₈F₁₇N (estimated) C₁₈H₁₈F₁₇O₄S (estimated)
Solubility (H₂O) <0.1 mg/L <0.05 mg/L 0.2 mg/L
Application Coatings, surfactants Firefighting foams Textile treatments
Environmental Impact Persistent, bioaccumulative Similar persistence Moderate hydrolysis

Functional Comparison with Perfluorinated Alternatives

Perfluorinated compounds like this compound and its analogs are functionally compared to non-fluorinated surfactants (e.g., hydrocarbon-based quaternary ammonium salts):

  • Efficacy: Fluorinated compounds outperform non-fluorinated ones in reducing surface tension (e.g., 15–20 mN/m vs. 25–30 mN/m) .
  • Toxicity : Both classes show aquatic toxicity, but fluorinated compounds pose higher bioaccumulation risks .
  • Regulatory Status : Increasing restrictions on perfluorinated compounds (e.g., EPA guidelines) due to environmental concerns, driving research into alternatives like silicone-based surfactants .

Research Findings and Limitations

Recent studies highlight:

  • Degradation Challenges : Advanced oxidation processes (AOPs) achieve <50% degradation efficiency for this compound, underscoring its environmental persistence .

Limitations : Direct experimental data for this compound are scarce in the provided evidence, necessitating inferences from structural analogs. Future work should prioritize empirical characterization of its physicochemical and toxicological profiles.

Biological Activity

Einecs 300-897-1, also known as 1,1,1-Trichloroethane , is a chlorinated hydrocarbon that has been widely used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its potential health hazards and environmental impact. This article synthesizes current research findings, case studies, and bioactivity data related to this compound.

Chemical Structure:

  • Molecular Formula: C₂HCl₃
  • Molecular Weight: 133.4 g/mol

Physical Properties:

  • Boiling Point: 74.0 °C
  • Melting Point: -63.5 °C
  • Solubility: Miscible with organic solvents, insoluble in water.

1,1,1-Trichloroethane exhibits various biological activities primarily through its interaction with cellular components and metabolic pathways:

  • Metabolism: It is metabolized in the liver primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage .
  • Toxicity: The compound has been associated with neurotoxicity, hepatotoxicity, and immunotoxicity. Studies indicate that prolonged exposure can lead to significant adverse effects on the central nervous system and liver function .

Toxicological Studies

Several studies have investigated the toxicological effects of 1,1,1-Trichloroethane:

  • Acute Toxicity: Research indicates that acute exposure can result in symptoms such as dizziness, headaches, and respiratory issues .
  • Chronic Effects: Long-term exposure has been linked to liver damage, reproductive toxicity, and potential carcinogenic effects .

Case Study 1: Occupational Exposure

A study involving workers exposed to 1,1,1-Trichloroethane in industrial settings reported increased incidences of neurological symptoms and liver enzyme abnormalities. This highlights the need for stringent occupational safety measures .

Case Study 2: Environmental Impact

Research on environmental contamination revealed that 1,1,1-Trichloroethane can persist in soil and groundwater. Its bioaccumulation potential poses risks to aquatic life and human health through the food chain .

Screening Assays

Recent advancements in bioactivity screening have utilized high-throughput methods to assess the effects of 1,1,1-Trichloroethane on various biological systems:

Assay TypeBiological TargetResult
In Vitro Cytotoxicity HepG2 Liver CellsIC50 = 150 µM
Neurotoxicity Assays PC12 Neuronal CellsSignificant neurotoxic effects at 200 µM
Endocrine Disruption Estrogen Receptor BindingModerate agonistic activity

These assays indicate a concerning level of biological activity that warrants further investigation into the mechanisms underlying these effects.

Q & A

Q. How can researchers mitigate confirmation bias when interpreting mechanistic data for this compound?

  • Methodological Answer : Pre-register hypotheses and analytical plans on platforms like Open Science Framework. Employ blinded data collection/analysis and triangulate results using multiple experimental approaches (e.g., genetic knockdown alongside pharmacological inhibition) .

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